amine hydrochloride CAS No. 90944-00-6](/img/structure/B3166256.png)
[(3,4-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
Descripción general
Descripción
“(3,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 69957-82-0 . It has a molecular weight of 218.13 . The IUPAC name for this compound is N-(3,4-dichlorobenzyl)-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 218.13 . For more detailed physical and chemical properties, please refer to a trusted chemistry resource or professional.Aplicaciones Científicas De Investigación
Assessment of Environmental Impact of Chlorophenols
Research by Krijgsheld and Gen (1986) focused on the environmental impact of chlorophenols, compounds structurally related to the dichlorophenyl group in the query compound. Their study evaluated the toxic effects of various chlorophenols on aquatic and mammalian life, noting moderate toxicity that could be considerable in fish upon long-term exposure. They also explored bioaccumulation and the persistence of these compounds, which varies based on environmental conditions and the presence of adapted microflora capable of biodegradation (Krijgsheld & Gen, 1986).
Pesticide Wastewater Treatment
Goodwin et al. (2018) discussed the challenge of treating pesticide production wastewater, containing toxic pollutants similar in structure to the dichlorophenyl group. They highlighted biological processes and activated carbon as effective for removing a wide range of pesticides, indicating the potential for biological degradation and adsorption techniques in handling compounds with similar functionalities (Goodwin et al., 2018).
Herbicide Toxicity and Biodegradation
Magnoli et al. (2020) reviewed the environmental and health implications of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), focusing on microbial degradation and environmental persistence. Their findings on biodegradation and the role of microorganisms in mitigating environmental impact may offer insights into handling chemicals with similar structures (Magnoli et al., 2020).
These studies collectively underscore the importance of understanding the environmental behavior, toxicity, and treatment methods for compounds with chlorophenyl components. Although direct applications of "(3,4-Dichlorophenyl)methylamine hydrochloride" in scientific research were not found, the discussed literature provides a foundation for considering environmental and health implications of structurally related compounds. Further research could explore specific applications in biodegradation, environmental impact assessment, and wastewater treatment methodologies.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-3-4-9(11)10(12)5-8;/h3-5,7,13H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJLUQBTFIYLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
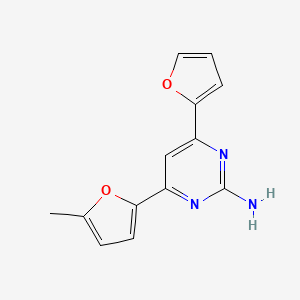
amine](/img/structure/B3166202.png)

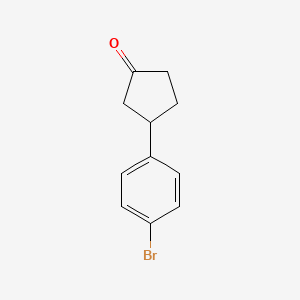
![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)
![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)
![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
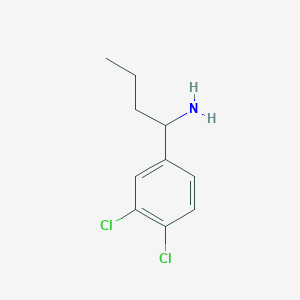
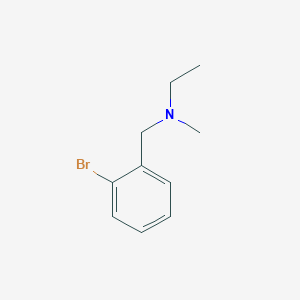
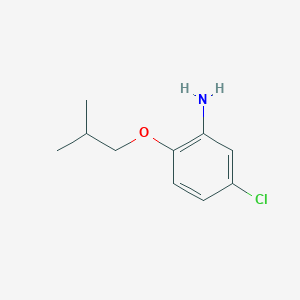
![2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3166278.png)
![Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate](/img/structure/B3166286.png)
